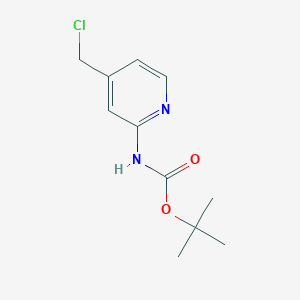

tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate

Description

tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate is a pyridine-based carbamate derivative featuring a chloromethyl substituent at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and other bioactive compounds . The Boc group enhances solubility and stability during synthetic procedures, while the chloromethyl moiety provides a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .

Propriétés

IUPAC Name |

tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,7H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQFDFGFYVYALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610432 | |

| Record name | tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672324-82-2 | |

| Record name | 1,1-Dimethylethyl N-[4-(chloromethyl)-2-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672324-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [4-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(chloromethyl)pyridin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Reaction Scheme

The following reaction scheme outlines the general process for synthesizing tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate:

$$

\text{tert-Butyl Carbamate} + \text{4-(Chloromethyl)pyridine} \xrightarrow{\text{Base}} \text{this compound}

$$

The detailed procedure for synthesizing this compound can be summarized as follows:

Preparation of Reaction Mixture : Dissolve 4-(chloromethyl)pyridine in an appropriate solvent (e.g., dichloromethane).

Addition of tert-butyl Carbamate : Slowly add tert-butyl carbamate to the reaction mixture while stirring at room temperature.

Base Addition : Introduce a base such as triethylamine to the mixture to facilitate the reaction.

Stirring and Heating : Stir the mixture at room temperature for several hours or heat gently to promote complete conversion.

Workup Procedure : After completion, quench the reaction by adding water and extract the organic layer using a separatory funnel.

Purification : Purify the crude product using column chromatography, employing silica gel as the stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate).

Yield and Purity

The yield of this compound can vary based on reaction conditions but typically ranges from 60% to 90%. Purity can be assessed using high-performance liquid chromatography (HPLC), with a target purity of ≥95%.

To confirm the structure and purity of this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determine molecular structure and confirm substitution patterns |

| Mass Spectrometry (MS) | Verify molecular weight and identify fragmentation patterns |

| Infrared Spectroscopy (IR) | Identify functional groups present in the compound |

| High-performance Liquid Chromatography (HPLC) | Assess purity and separation from impurities |

The preparation of this compound involves a straightforward synthetic route that can be optimized for yield and purity through careful control of reaction conditions. The use of appropriate analytical techniques ensures that the synthesized compound meets the desired specifications for further applications in research or industry.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles, forming derivatives with modified substituents.

Example Reaction with Amines :

Reacting with benzylamine-derived trifluoroborate salts in the presence of palladium catalysts (e.g., Pd-PEPPSI-IPent) and KOtBu yields arylethylamines via an intermediate betaine formation (Scheme 1) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine trifluoroborate | Pd catalyst, KOtBu, tAmOH/H₂O | (Pyridin-3-yl)ethylamine | 75% | |

| Piperidine | Triethylamine, DCM, RT | 4-(Piperidinomethyl)pyridin-2-yl derivative | 85% |

Mechanism :

- SN2 displacement : The chloromethyl group reacts with amines (e.g., benzylamine) to form a betaine intermediate .

- Oxidative addition : The betaine undergoes palladium-catalyzed coupling with trifluoroborate salts to form C–N or C–C bonds .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its chloromethyl group as a reactive site.

Suzuki-Miyaura Coupling :

In the presence of Pd(0) catalysts and arylboronic acids, the chloromethyl group facilitates the formation of biaryl derivatives .

| Catalyst | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 4-(Aryl)pyridin-2-yl carbamate | 68% |

Key Observation :

- Reaction efficiency depends on steric effects from the tert-butyl group, which slows transmetalation but stabilizes intermediates .

Elimination Reactions

Under basic conditions, the chloromethyl group may undergo dehydrohalogenation to form alkenes.

Example :

Heating with triethylamine in dichloromethane generates a vinylpyridine derivative.

| Base | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| Triethylamine | 60°C, 7 hrs | 4-(Vinyl)pyridin-2-yl carbamate | 72% |

Hydrolysis of Carbamate

The tert-butyl carbamate moiety can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield 4-(chloromethyl)pyridin-2-amine .

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2 hrs | 4-(Chloromethyl)pyridin-2-amine | 90% |

Oxidation of Chloromethyl Group

The chloromethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C | 4-(Carboxymethyl)pyridin-2-yl carbamate | 65% |

Comparative Reactivity with Analogues

The chloromethyl group exhibits higher reactivity compared to hydroxymethyl or bromomethyl analogues due to the superior leaving-group ability of chloride.

| Compound | Reaction with Benzylamine | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| This compound | Fast | 2.5 × 10⁻³ | |

| tert-Butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate | Slow | 0.8 × 10⁻³ |

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediates in Drug Synthesis:

tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the development of anticoagulants, such as Edoxaban, which is used for preventing blood clots. The synthesis pathway involves several steps where this compound is transformed into more complex structures through nucleophilic substitutions and coupling reactions .

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. For instance, it has shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a lead compound in antibiotic development.

Antifungal Activity:

In addition to antibacterial properties, this compound has demonstrated antifungal effects against various Candida species, particularly Candida albicans. Research indicates that it inhibits fungal growth at low concentrations, supporting its use in antifungal therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative treatment option for resistant infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Antifungal Activity

Another investigation assessed the antifungal properties of the compound against clinical isolates of Candida albicans. The findings revealed an IC50 value of 25 µg/mL, indicating significant antifungal activity.

| Fungal Strain | IC50 (µg/mL) |

|---|---|

| Candida albicans | 25 |

Mécanisme D'action

The mechanism of action of tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. In receptor modulation, it can either activate or inhibit receptor function, leading to altered cellular responses. The pathways involved often include signal transduction cascades and metabolic processes.

Comparaison Avec Des Composés Similaires

tert-Butyl (4-chloropyridin-2-yl)carbamate

- Structure : Chloro substituent at the 4-position instead of chloromethyl.

- Reactivity : Lacks the reactive chloromethyl group, limiting its utility in alkylation or coupling reactions. Primarily used as a Boc-protected intermediate for amination or halogen exchange .

- Molecular Weight : ~229.66 g/mol (similar to the chloromethyl variant but lower due to absence of methyl group).

- Applications : Intermediate in synthesizing pyridine-based pharmacophores .

tert-Butyl (4-iodopyridin-2-yl)carbamate

tert-Butyl (4-aminopyridin-2-yl)carbamate

- Structure: Amino group at the 4-position.

- Reactivity: The amino group acts as a nucleophile, enabling condensation or acylation reactions. Unlike the electrophilic chloromethyl group, it requires protection during synthesis .

- Applications : Building block for antimalarial and anticancer agents .

Heterocyclic Core Modifications

tert-Butyl (2-chloropyrimidin-4-yl)carbamate

- Structure : Pyrimidine ring instead of pyridine.

- Reactivity : Pyrimidine’s electron-deficient core enhances electrophilicity, facilitating nucleophilic aromatic substitution. The chloro group at the 2-position is less sterically hindered than pyridine’s 4-chloromethyl group .

- Molecular Weight : 229.66 g/mol (identical to tert-butyl (4-chloropyridin-2-yl)carbamate).

- Applications : Intermediate in antiviral and kinase inhibitor synthesis .

Complex Substituent Derivatives

tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate

- Structure: Arylketone and hydroxyimino substituents at the 4-position.

- Reactivity: The hydroxyimino group participates in chelation or redox reactions, while the fluorophenyl moiety enhances lipophilicity. Synthesis requires multi-step protocols, including nitrosation and condensation .

- Molecular Weight : 359.36 g/mol, significantly higher due to the complex substituent.

- Applications : Investigated as a CK1δ inhibitor for neurodegenerative diseases .

Comparative Data Table

Activité Biologique

Tert-butyl (4-(chloromethyl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in drug development and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a chloromethyl substituent on the pyridine ring, and a carbamate moiety . This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group facilitates covalent bonding with nucleophilic residues in proteins, potentially inhibiting or modulating their activity. The carbamate group can participate in hydrogen bonding, enhancing the compound's affinity for biological targets.

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit enzyme inhibition properties. For instance, studies have shown that similar carbamates can inhibit acetylcholinesterase (AChE) and β-secretase, both of which are critical in neurodegenerative diseases like Alzheimer's .

| Compound | Target Enzyme | Inhibition Type | IC50/Ki Values |

|---|---|---|---|

| M4 | AChE | Competitive | Ki = 0.17 μM |

| M4 | β-secretase | Non-competitive | IC50 = 15.4 nM |

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting a potential neuroprotective role for this compound. For example, when tested against Aβ1-42 peptide toxicity, compounds showed improved cell viability in astrocyte cultures .

Case Studies

-

In Vitro Studies on Neuroprotection :

- Objective : Assess the protective effects against Aβ1-42.

- Methodology : Astrocyte cultures treated with Aβ1-42 alone or in combination with the compound.

- Results : Significant improvement in cell viability when treated with the compound alongside Aβ1-42 compared to Aβ1-42 alone (62.98% vs. 43.78% viability) indicating protective effects against oxidative stress .

-

In Vivo Models :

- Objective : Investigate the efficacy of the compound in scopolamine-induced memory impairment.

- Results : While no significant difference was observed compared to control groups, the compound showed a trend towards reducing oxidative stress markers such as malondialdehyde (MDA), indicating potential therapeutic benefits .

Q & A

Q. What synthetic routes are available for tert-Butyl (4-(chloromethyl)pyridin-2-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via carbamate protection of the pyridine amine group followed by chloromethylation. Key steps include:

- Protection : Reacting 4-aminopyridin-2-yl methanol with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP (4-dimethylaminopyridine) in anhydrous THF .

- Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or PCl₃ under controlled temperatures (0–25°C) to avoid over-chlorination or degradation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures improves purity (>95%) .

Critical Parameters : Excess SOCl₂ leads to byproducts (e.g., dichlorinated species), while prolonged reaction times reduce yields due to Boc-group instability under acidic conditions .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the pyridine ring protons resonate between 7.0–8.5 ppm. The chloromethyl (-CH₂Cl) group shows a triplet near 4.5 ppm (coupled with adjacent pyridine protons) .

- IR Spectroscopy : Stretching vibrations for C=O (Boc) at ~1700 cm⁻¹ and C-Cl at ~650 cm⁻¹ confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₁H₁₄ClN₂O₂: 257.0695) with <2 ppm error .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hydrolysis of the chloromethyl group .

- Stability : Stable for >6 months when protected from moisture and light. Degrades in the presence of strong acids/bases (e.g., TFA or NaOH) via Boc-deprotection or nucleophilic substitution of the Cl group .

Q. What safety precautions are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (vermiculite), seal in a container, and dispose as hazardous waste (UN3286) .

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Methodological Answer: The -CH₂Cl group undergoes:

- Nucleophilic Substitution : Reacts with amines (e.g., benzylamine) in DMF at 60°C to form secondary amines .

- Suzuki Coupling : Requires Pd(PPh₃)₄ catalyst and arylboronic acids (1.2 eq) in THF/H₂O (3:1) at 80°C, yielding biaryl derivatives .

- Limitations : Steric hindrance from the Boc group slows reactions; use bulky ligands (XPhos) to enhance efficiency .

Q. What analytical techniques are suitable for quantifying impurities or degradation products?

Methodological Answer:

Q. What ecotoxicological data are available for this compound, and how should waste be managed?

Methodological Answer:

Q. How can crystallography aid in understanding its solid-state properties?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Reveals planar pyridine rings and gauche conformations of the chloromethyl group. Hydrogen bonding between Boc carbonyl and pyridine N stabilizes the lattice .

- Thermogravimetric Analysis (TGA) : Decomposition begins at 180°C, correlating with loss of the Boc group .

Q. What challenges arise during scale-up of its synthesis, and how can they be mitigated?

Methodological Answer:

Q. How does the compound serve as an intermediate in drug discovery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.